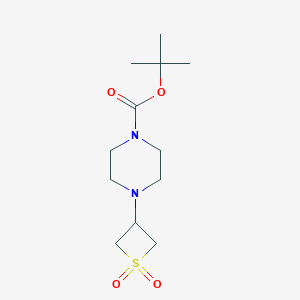![molecular formula C17H16BrN5OS B2495880 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 894053-81-7](/img/structure/B2495880.png)
2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a broader family of heterocyclic compounds, which have garnered attention due to their structural complexity and potential for varied biological activities. The presence of a triazolopyridazine core suggests possible applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of bromophenyl derivatives with aminotriazolethiols or direct cyclization involving bromo compounds to form the triazolopyridazine skeleton. Methods such as intramolecular oxidative N-N bond formation have been employed for the synthesis of biologically important triazolopyridines, indicating a potential pathway for synthesizing the target compound through similar oxidative cyclization techniques (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals the importance of hydrogen-bonding patterns, particularly involving secondary amine and carbonyl groups. These patterns can significantly influence the compound's stability and reactivity, as seen in enaminones with bromophenyl groups (Balderson et al., 2007).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including coupling with active methylene compounds to afford triazine derivatives, highlighting their reactivity and potential for further chemical modifications (Attaby et al., 2006).
Aplicaciones Científicas De Investigación
Utility in Heterocyclic Compound Synthesis
Research indicates the significant role of similar compounds in the synthesis of a wide range of heterocyclic compounds. For instance, derivatives of 1-(4-substituted-aminophenyl)ethanones, which share structural similarities, have been utilized in creating thiophene, oxazole, triazole, pyrimidine, and other systems for their exploration in biological and medicinal contexts (Salem et al., 2021).
Applications in Biological Activities
Moreover, compounds structurally related to 2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone have been synthesized and evaluated for various biological activities, such as immunosuppressive and immunostimulatory effects, inhibition of LPS-stimulated NO generation, and cytotoxicity against several carcinoma cell lines. These studies highlight the therapeutic potential of these compounds in the treatment of immune-related conditions and cancer (Abdel‐Aziz et al., 2011).
Antiviral and Anticancer Activity
Further research has led to the discovery of novel derivatives with promising in vitro anticoronavirus and antitumoral activity, suggesting the potential of these compounds in addressing infectious diseases and cancer. The structural modifications allow for tuning the biological properties towards desired therapeutic outcomes (Jilloju et al., 2021).
Propiedades
IUPAC Name |
2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c18-13-5-3-12(4-6-13)14-7-8-15-19-20-17(23(15)21-14)25-11-16(24)22-9-1-2-10-22/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSENQQEGHOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2495802.png)
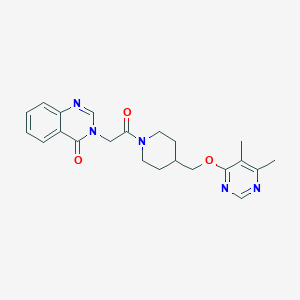
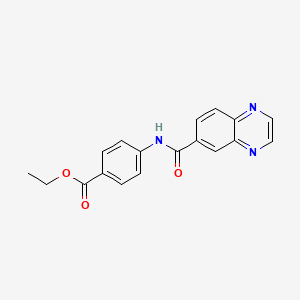
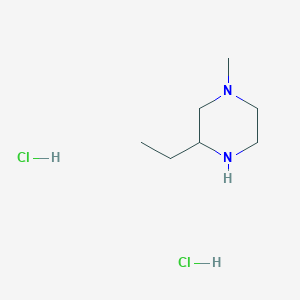
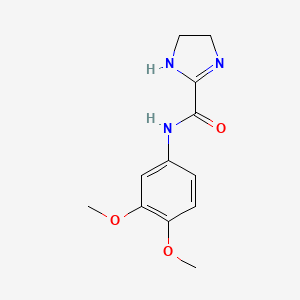

![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2495811.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2495812.png)
![2-Bromo-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B2495814.png)
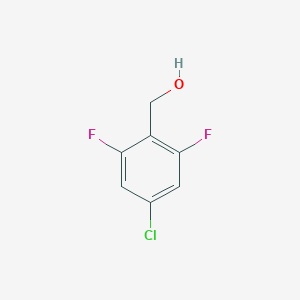
![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
